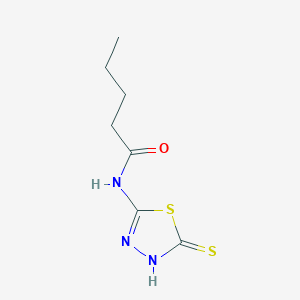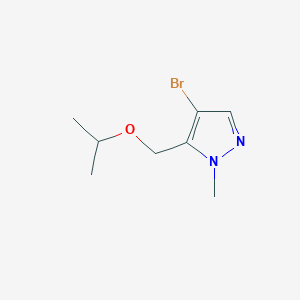
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C)I . This indicates that the compound contains a pyrazole ring with iodine and methyl groups attached, as well as an acetic acid group.Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .科学的研究の応用
IDMPA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as peptides, amides, and esters, and it is also used as a catalyst in the synthesis of polymers. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, IDMPA has been used in the synthesis of a variety of biochemical compounds, such as enzymes, coenzymes, and hormones.
作用機序
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with a variety of biological targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
It is known that the polar nature of the imidazole ring, a similar compound, should improve the pharmacokinetic parameters of the imidazole-containing compounds .
Result of Action
Related compounds have been shown to exhibit a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of similar compounds .
実験室実験の利点と制限
IDMPA has a number of advantages and limitations for lab experiments. One advantage of using IDMPA is its low cost and availability, making it a cost-effective reagent for a variety of laboratory experiments. Additionally, IDMPA is a relatively stable compound, making it suitable for use in a variety of laboratory processes. However, IDMPA is also a highly toxic compound and should be handled with caution to avoid potential injury or death. Additionally, IDMPA is a highly reactive compound and should be stored in a cool, dry place to avoid degradation.
将来の方向性
The potential applications of IDMPA are vast, and there are many future directions for research. One potential area of research is the development of new methods of synthesis for IDMPA, as well as the development of new methods for the synthesis of compounds using IDMPA. Additionally, further research is needed to better understand the biochemical and physiological effects of IDMPA, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the potential applications of IDMPA in the synthesis of drugs and other compounds, as well as its potential applications in the treatment of cancer. Finally, further research is needed to investigate the potential applications of IDMPA in the synthesis of polymers and other materials.
合成法
IDMPA can be synthesized through a variety of methods, with the most common being the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with acetic anhydride in the presence of pyridine. This reaction results in the formation of the desired product, IDMPA, in yields of up to 96%. Other methods of synthesis include the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with acetic acid in the presence of sodium acetate, as well as the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with acetic anhydride in the presence of pyridine and triethylamine.
特性
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLFXBZKHNZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B2899648.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)

![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)


![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)


![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)

![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)


